molecular formula C8H16ClNO B2542118 2-Azaspiro[4.4]nonan-8-ol;hydrochloride CAS No. 2306272-60-4

2-Azaspiro[4.4]nonan-8-ol;hydrochloride

Cat. No.: B2542118
CAS No.: 2306272-60-4
M. Wt: 177.67
InChI Key: BNLRDWGWTRQJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[4.4]nonan-8-ol;hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Azaspiro[4.4]nonan-8-ol;hydrochloride involves several steps. One common method includes the reaction of a suitable precursor with a reagent that introduces the spiro structure. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to produce larger quantities of the compound.

Chemical Reactions Analysis

2-Azaspiro[4.4]nonan-8-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Azaspiro[4.4]nonan-8-ol;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonan-8-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

2-Azaspiro[4.4]nonan-8-ol;hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound in various scientific research applications.

Biological Activity

2-Azaspiro[4.4]nonan-8-ol; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which is associated with various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

2-Azaspiro[4.4]nonan-8-ol; hydrochloride features a spirocyclic framework that contributes to its biological properties. The compound's molecular formula is C8H15ClNC_8H_{15}ClN, and it has a molecular weight of approximately 162.67 g/mol. Its structural uniqueness allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of 2-Azaspiro[4.4]nonan-8-ol; hydrochloride is primarily attributed to its interaction with specific receptors and enzymes within the body. The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways that regulate physiological functions.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin.
  • Enzyme Inhibition : It has been suggested that 2-Azaspiro[4.4]nonan-8-ol can inhibit specific enzymes related to metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activities

Research has demonstrated several biological activities associated with 2-Azaspiro[4.4]nonan-8-ol; hydrochloride:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacterial strains.
  • Anticancer Potential : Some derivatives of spirocyclic compounds have shown promise in cancer research, suggesting that this compound may possess similar properties.
  • CNS Activity : The ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
CNS ActivityAlters neurotransmitter levels

Case Studies

Several studies have explored the biological effects of 2-Azaspiro[4.4]nonan-8-ol; hydrochloride:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various spirocyclic compounds, including 2-Azaspiro[4.4]nonan derivatives, against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects (IC50 values ranging from 10 to 50 µg/mL) .
  • Cancer Research : In vitro studies on human cancer cell lines indicated that treatment with the compound resulted in reduced cell viability and increased apoptosis rates, suggesting potential as an anticancer agent .
  • Neuropharmacological Effects : Research examining the central nervous system effects revealed that 2-Azaspiro[4.4]nonan-8-ol alters serotonin receptor activity, leading to changes in behavioral responses in animal models .

Properties

IUPAC Name

2-azaspiro[4.4]nonan-8-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-1-2-8(5-7)3-4-9-6-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLRDWGWTRQJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.